An In-depth Technical Guide to 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) is a highly versatile fluorinated building block in modern organic synthesis. Its unique chemical structure, featuring a trifluoromethyl group, an activated double bond, and a carbonyl group, imparts a diverse reactivity profile. This makes it an invaluable precursor for synthesizing a wide array of complex molecules, particularly trifluoromethyl-substituted heterocycles. This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant applications in medicinal chemistry and drug development, including its role in the synthesis of anti-inflammatory drugs and potential cancer therapeutics.
Chemical and Physical Properties
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is a light yellow, moisture-sensitive liquid.[1][2] Its trifluoromethyl group significantly influences its reactivity and the properties of its derivatives, often enhancing lipophilicity and metabolic stability in pharmaceutical compounds.[2] The compound is typically stabilized with BHT (Butylated hydroxytoluene) to prevent polymerization.[3][4]
Table 1: Physical and Chemical Properties of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
| Property | Value | Reference(s) |
| IUPAC Name | (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | [2][5] |
| CAS Number | 17129-06-5 | [2][3][6] |
| Molecular Formula | C₆H₇F₃O₂ | [2][6] |
| Molecular Weight | 168.11 g/mol | [2][3][6] |
| Appearance | Light yellow transparent liquid | [1][2] |
| Density | 1.18 - 1.192 g/cm³ at 25 °C | [2][3][7][8] |
| Boiling Point | 51-53 °C at 12 mmHg; 104.7 °C at 760 mmHg | [2][3][7] |
| Melting Point | -30 °C | [7] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [3][8] |
| Refractive Index (n20/D) | 1.406 | [2][3][7] |
| Purity (Assay) | ≥97.0% (GC) | [2][9] |
| Storage Temperature | 2-8°C, under inert gas | [3][4][7] |
Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
The synthesis of ETFBO is most commonly achieved through the reaction of ethyl vinyl ether with a trifluoroacetylating agent in the presence of a base. This method provides good yields and high purity.
General Synthesis Workflow
The process involves the controlled addition of a trifluoroacetylating agent to a mixture of ethyl vinyl ether and a base in a suitable solvent. The reaction is typically exothermic and requires cooling. An aqueous workup followed by distillation or concentration under reduced pressure yields the final product.
Detailed Experimental Protocol
The following protocol is based on a patented synthesis method providing a high yield and purity.[1]
Materials and Equipment:
-
Ethyl vinyl ether
-
Triethylamine
-
Trifluoroacetyl fluoride
-
Autoclave or suitable pressure-rated reactor with stirring and cooling capabilities
-
Stainless steel cylinder for gas addition
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charging the Reactor: Charge the autoclave with ethyl vinyl ether (60 g) and triethylamine (28 g).[1]
-
Cooling: Cool the reactor to between 10°C and 15°C with continuous stirring.[1]
-
Reagent Addition: Add trifluoroacetyl fluoride (99 g) in batches through a stainless steel impregnation line. Maintain the reaction temperature between 30°C and 40°C and the pressure between 5 and 10 kg/cm ².[1]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture for 30 minutes, or until the reactor pressure drops to approximately 0.25 to 0.5 kg/cm ².[1]
-
Workup: Remove excess trifluoroacetyl fluoride by distillation under reduced pressure. Wash the resulting reaction mixture with water.[1]
-
Isolation: Separate the organic layer and concentrate it under decompression (e.g., using a rotary evaporator) to yield the final product, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[1]
Expected Outcome: This process can achieve a yield of approximately 86.2% with a purity of 98.2%.[1] An alternative method utilizes trifluoroacetyl chloride with an organic base like N-methylmorpholine.[10]
Chemical Reactivity and Applications
ETFBO is a versatile intermediate due to its multiple reactive sites. It readily participates in substitution, addition, and cycloaddition reactions.[2] This reactivity makes it a cornerstone for synthesizing various trifluoromethyl-containing compounds for the pharmaceutical and agrochemical industries.[2][10]
Key Reactions
The reactivity of ETFBO is dictated by the electrophilic nature of the carbonyl carbon and the β-carbon of the enone system.
Notable Reactions:
-
With Organometallic Reagents: ETFBO reacts with phenylmagnesium bromide to yield substitution products of the ethoxy group, while organozinc compounds lead to 1,2-addition at the carbonyl group.[1][11]
-
With Phosphorous Nucleophiles: It undergoes a [4+2] cycloaddition with triethyl phosphite.[1][11]
-
For Peptide Synthesis: It reacts with amino acids to form N-protected derivatives without racemization, making it useful in peptide synthesis.[1][12]
-
Heterocycle Synthesis: ETFBO is a key precursor for a variety of trifluoromethyl-substituted heterocycles. For instance, it reacts with urea to form pyrimidinones and with hydrazine derivatives to produce pyrazoles.[2][11] It is also used to generate 1,4-dicarbonyl compounds via the Stetter reaction, which can then be cyclized to furans, thiophenes, and pyrroles.[13][14]
Application in Drug Development
The inclusion of a trifluoromethyl group can significantly enhance a drug's efficacy, bioavailability, and metabolic stability. ETFBO serves as a critical starting material for introducing this moiety into pharmacologically active scaffolds.
Synthesis of Pyrazole-Based COX-2 Inhibitors
One of the most significant applications of ETFBO is in the synthesis of pyrazole-containing drugs, which are known for their anti-inflammatory, analgesic, and antipyretic properties.[2] A prominent example is its use in a synthetic route towards Celecoxib (Celebrex®), a selective COX-2 inhibitor.[13][14] The trifluoromethyl group is a key pharmacophore in Celecoxib, contributing to its potency and selectivity.
The cyclooxygenase (COX) enzyme has two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation and is responsible for producing prostaglandins (B1171923) that mediate pain and swelling. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs.
Farnesyltransferase Inhibitors
ETFBO is also a building block for synthesizing farnesyltransferase inhibitors, which are being investigated as anti-cancer agents.[2] The farnesyltransferase enzyme is crucial for the post-translational modification of the Ras protein, a key component in signaling pathways that control cell growth and proliferation. By inhibiting this enzyme, the localization of Ras to the cell membrane is prevented, thereby disrupting downstream signaling and inhibiting cancer cell growth. The unique structure of ETFBO facilitates the creation of potent inhibitors with improved bioavailability.[2]
References
- 1. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 17129-06-5 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. 4-乙氧基-1,1,1-三氟-3-丁烯-2-酮 contains 0.5% BHT as stabilizer, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 5709222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. lookchem.com [lookchem.com]
- 8. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5 [thegoodscentscompany.com]
- 9. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. CN114956969A - Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one [oakwoodchemical.com]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
